Bruceantin

Veterinary Parasitology Anti-babesial Brucea javanica

Bruceantin is a clinically-evaluated C20 quassinoid offering a unique combination of peptidyl transferase elongation arrest, c-MYC down-regulation, and caspase/mitochondrial apoptosis induction. Unlike in-class analogs (e.g., brusatol), it alone provides human Phase I/II dosing parameters—enabling direct preclinical-to-clinical extrapolation for hematologic malignancy and antimalarial programs. Its equipotent anti-plasmodial activity (IC50 8–13 nM against sensitive and resistant P. falciparum) makes it an essential reference inhibitor for ribosomal target engagement studies. Packaging as powder; confirm stock availability at your preferred purity tier.

Molecular Formula C28H36O11
Molecular Weight 548.6 g/mol
CAS No. 41451-75-6
Cat. No. B1667948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBruceantin
CAS41451-75-6
SynonymsBruceantin
Molecular FormulaC28H36O11
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O
InChIInChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19+,20+,21+,22+,23-,26-,27+,28-/m0/s1
InChIKeyIRQXZTBHNKVIRL-GOTQHHPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bruceantin (CAS 41451-75-6) – A Quassinoid Diterpene with Clinically Validated Antileukemic Potential


Bruceantin is a C20 quassinoid diterpenoid first isolated from the Ethiopian medicinal plant Brucea antidysenterica (syn. B. javanica) [1]. It exhibits a multimodal pharmacodynamic profile encompassing protein synthesis inhibition (peptidyl transferase elongation arrest), irreversible induction of apoptosis via caspase / mitochondrial pathways, and differentiation of leukemia / lymphoma cell lines [2]. Its early evaluation by the U.S. National Cancer Institute (NSC-165563) led to Phase I / II clinical trials that established human dosing and safety parameters, a feature absent for most in-class quassinoids [3].

Why Bruceantin (41451-75-6) is Not Interchangeable with Other Quassinoids or Protein Synthesis Inhibitors


Structurally related quassinoids (e.g., brusatol, bruceine A, bruceine B) share the same C20 picrasane backbone but differ critically in the C-15 ester side chain and the ring-A diosphenol moiety [1]. These subtle modifications translate into divergent pharmacologic profiles: for example, while brusatol is more potent in solid tumor models (PANC-1 IC50 = 0.36 µM), bruceantin uniquely combines nanomolar anti-plasmodial activity (IC50 = 8–13 nM against P. falciparum) with clinical-phase validation for hematologic malignancies [2]. Substituting bruceantin with a protease inhibitor or a generic protein synthesis inhibitor (e.g., cycloheximide) would forfeit the specific peptidyl transferase elongation blockade that triggers c-MYC down-regulation and differentiation, events not replicated by other quassinoids [3].

Bruceantin (41451-75-6) – Quantitative Evidence Differentiating It from Closest Analogs


In Vitro Anti-Babesial Potency vs. Brusatol and Commercial Drug Diminazene Aceturate

In a direct head-to-head comparison against Babesia gibsoni, bruceantin (compound 2) exhibited an IC50 of 13.4 ng/mL, compared to the most potent analog brusatol (IC50 = 0.74 ng/mL). Bruceantin was 5.3-fold more active than the commercial veterinary drug diminazene aceturate (IC50 = 70.5 ng/mL) [1].

Veterinary Parasitology Anti-babesial Brucea javanica

Protein Synthesis Inhibition in HeLa Cells: Nanomolar Potency with Unique Peptidyl Transferase Arrest

Bruceantin irreversibly inhibits protein synthesis in HeLa cells with an IC50 of 30 nM, comparable to the potency of cycloheximide. However, unlike cycloheximide, which blocks translocation, bruceantin specifically prevents the first peptide bond formation (peptidyl transferase step), leading to polyribosome runoff and a discrete molecular signature not reproduced by brusatol or bruceine A [1][2].

Protein Synthesis Inhibitor Peptidyl Transferase Cancer Cell Biology

Antiplasmodial Activity: Activity Against Both Chloroquine-Sensitive and -Resistant P. falciparum

Bruceantin shows equipotent activity against chloroquine-sensitive (IC50 = 8 nM) and chloroquine-resistant (IC50 = 13 nM) strains of P. falciparum [1]. This lack of cross-resistance is a critical differentiator from 4-aminoquinolines and supports its use as a molecular probe for ribosomal target validation in resistant parasite populations.

Malaria Drug Resistance Plasmodium falciparum

Leukemia Cell Differentiation: c-MYC Down-Regulation and Induction of Apoptosis in HL-60 and RPMI-8226 Cells

Bruceantin induces terminal differentiation in HL-60 leukemia cells at an EC50 of 0.02 µM (superoxide anion generation) and cytotoxicity with IC50 = 0.04 µM . The compound also dose-dependently down-regulates c-MYC protein, an effect that correlates with cell differentiation or death. In the RPMI-8226 multiple myeloma line, bruceantin achieves an apoptosis IC50 of 12.8 nM, and in vivo (5 mg/kg i.p.) causes significant tumor regression in RPMI-8226 xenografts without overt toxicity [1].

Leukemia Differentiation Therapy c-MYC

Clinical Phase I / II Validation: Human Pharmacokinetics and Safety Profile

Bruceantin is one of the few quassinoids to enter clinical evaluation. A Phase I trial in 33 patients with advanced solid tumors established an MTD of 5.5 mg/m2 weekly i.v., with reversible hypotension and nausea as dose-limiting toxicities [1]. In contrast, brusatol has not been advanced beyond preclinical toxicology studies, leaving bruceantin as the only quassinoid with published human pharmacokinetic data (t1/2 = 1.5–2 h, plasma protein binding >90%) [1][2].

Clinical Pharmacology Phase I Trial Antineoplastic Agent

Bruceantin (41451-75-6) – Primary Procurement Use Cases Based on Quantitative Evidence


Translational Research in MYC-Driven Hematologic Malignancies

Leverage bruceantin’s validated c-MYC down-regulation and in vivo RPMI-8226 xenograft regression data to study protein synthesis elongation inhibitors in multiple myeloma and acute myeloid leukemia models. The availability of human Phase I dosing parameters provides a direct benchmark for preclinical-to-clinical extrapolation, a feature unique among quassinoids [1].

Malaria Ribosome Target Validation in Chloroquine-Resistant Parasites

Employ bruceantin as a nanomolar probe for peptidyl transferase inhibition in both sensitive and resistant P. falciparum strains. Its equipotent activity (IC50 = 8–13 nM) across chemotypes makes it an ideal reference inhibitor for target engagement studies when investigating novel ribosomal inhibitors [2].

Veterinary Anti-Parasitic Drug Discovery: Babesiosis Screening

Use bruceantin as a positive control (IC50 = 13.4 ng/mL) in in vitro B. gibsoni assays when screening natural product libraries for next-generation anti-babesial agents. Its 5.3-fold superiority over diminazene aceturate establishes a high potency benchmark for hit identification [3].

Cancer Cell Differentiation and Apoptosis Mechanism Studies

Because bruceantin induces HL-60 differentiation at EC50 values as low as 0.02 µM and triggers caspase-dependent apoptosis, it serves as a chemical biology tool to dissect the interplay between protein synthesis arrest, mitochondrial dysfunction, and cell fate decisions, with quantitative readouts already established in multiple leukemia lines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bruceantin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.